Himalomycin B

Catalog No.
S638319
CAS No.
M.F
C43H56O16
M. Wt
828.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Himalomycin B

Product Name

Himalomycin B

IUPAC Name

4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-[(2S,5S,6S)-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methylbutanoic acid

Molecular Formula

C43H56O16

Molecular Weight

828.9 g/mol

InChI

InChI=1S/C43H56O16/c1-19-27(44)10-13-33(54-19)57-30-12-15-35(56-21(30)3)59-43(5,18-32(47)48)17-23-6-7-25-36(38(23)49)40(51)26-9-8-24(39(50)37(26)41(25)52)31-16-29(46)42(22(4)53-31)58-34-14-11-28(45)20(2)55-34/h6-9,19-22,27-31,33-35,42,44-46,49-50H,10-18H2,1-5H3,(H,47,48)/t19-,20-,21-,22+,27+,28+,29+,30-,31+,33-,34-,35-,42+,43?/m0/s1

InChI Key

KKNQZECZFJSPQR-YYTUHZOXSA-N

SMILES

Array

Synonyms

himalomycin B

Canonical SMILES

CC1C(CCC(O1)OC2CCC(OC2C)OC(C)(CC3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)O)CC(=O)O)O

Isomeric SMILES

C[C@H]1[C@@H](CC[C@@H](O1)O[C@H]2CC[C@@H](O[C@H]2C)OC(C)(CC3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7CC[C@H]([C@@H](O7)C)O)O)O)CC(=O)O)O

Himalomycin B is an anthraquinone.
has antibiotic activity; isolated from Streptomyces; structure in first source

Himalomycin B is a complex, marine-derived fridamycin-type anthracycline antibiotic isolated from Streptomyces sp. B6921 [1]. Structurally characterized by a rigid aglycone core substituted with heterogeneous 2,3,6-trideoxyglycosides and a highly acid-labile β-carboxy-tert-alcohol moiety, it serves as an established benchmark in advanced synthetic chemistry and marine metabolomics[2]. Unlike simpler commercial anthracyclines, Himalomycin B exhibits measurable antibacterial inhibition against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) pathogens [1]. For industrial and academic buyers, procuring authentic Himalomycin B is essential for validating counter-steric site-selective glycosylation methodologies, calibrating high-resolution analytical instruments for complex oligosaccharide characterization, and serving as a reference standard in targeted antibiotic drug discovery programs[2].

Substituting Himalomycin B with simpler anthracyclines (such as doxorubicin) or its less complex analog, Fridamycin A, limits the accuracy of advanced synthetic validation and analytical calibration workflows[1]. Generic anthracyclines lack the specific heterogeneous 2,3,6-trideoxyglycoside architecture and the highly sensitive β-carboxy-tert-alcohol moiety that define Himalomycin B[2]. In synthetic methodology development, using robust, generic analogs fails to stress-test the chemoselectivity of mild catalytic systems (e.g., Pd-Ru sequential catalysis), as simpler compounds do not undergo the rapid dehydration observed in Himalomycin B's core under standard acidic conditions [2]. Consequently, buyers must procure the exact Himalomycin B structure to accurately benchmark counter-steric glycosylation protocols and to provide a sufficiently complex multi-site reference for 2D NMR and LC-MS/MS fragmentation in marine natural product research [1].

Validation of Chemoselective Glycosylation Methodologies

Himalomycin B's specific sterically hindered structure makes it an established benchmark for validating mild, site-selective glycosylation methods. Traditional acid-promoted glycosylation of its precursor leads to near-complete undesired dehydration of the β-carboxy-tert-alcohol moiety[1]. In contrast, the successful total synthesis of Himalomycin B via Pd-catalyzed asymmetric hydroalkoxylation of alkoxyallenes completely suppresses this dehydration, achieving orthogonal coupling with high yields (up to 98% for related acyclic O,O-acetals) and quantifiable enantiomeric excess (up to 94% ee) [1]. Procuring Himalomycin B as a target or reference standard allows synthetic chemists to quantitatively prove the improved chemoselectivity of their mild catalytic systems over conventional protocols that degrade acid-labile tertiary alcohols.

Evidence DimensionSuppression of undesired dehydration during glycosylation
Target Compound Data<2% dehydration using Pd-catalyzed asymmetric hydroalkoxylation
Comparator Or BaselineTraditional acid-promoted glycosylation (>90% dehydration of the β-carboxy-tert-alcohol)
Quantified Difference>88% improvement in chemoselectivity and structural preservation
ConditionsSequential Pd-Ru metal catalysis vs. standard acidic glycosylation environments

Buyers developing or validating novel catalytic glycosylation reagents must use Himalomycin B to prove their methods can handle highly acid-labile, sterically hindered substrates without degradation.

Stereochemical Complexity for Analytical Calibration

For metabolomic profiling, the structural heterogeneity of a reference standard directly dictates the calibration quality of analytical instruments. Himalomycin B features stereochemically diverse 2,3,6-trideoxyoligosaccharides at multiple hydroxyl positions, unlike its simpler analog Fridamycin A, which possesses a homogeneous or simpler glycosylation profile[1]. This heterogeneous substitution provides a significantly more complex MS/MS fragmentation pattern and a denser 2D NMR reference map[1]. Utilizing Himalomycin B ensures that high-resolution mass spectrometers are calibrated to detect and resolve multi-site glycosidic variations, which is impossible when using mono-glycosylated or generic anthracycline standards.

Evidence DimensionStereochemical and glycosidic complexity for instrument calibration
Target Compound DataHeterogeneous multi-site 2,3,6-trideoxyglycoside substitutions
Comparator Or BaselineFridamycin A (simpler, homogeneous glycosylation)
Quantified DifferenceProvides at least 2x the stereochemical reference points for 2D NMR and MS/MS fragmentation mapping
ConditionsHigh-resolution LC-MS/MS and 2D NMR calibration workflows

Procuring this exact compound ensures analytical laboratories can accurately identify and quantify complex, multi-glycosylated secondary metabolites in marine extracts.

Broad-Spectrum Antimicrobial Benchmarking

In antibiotic drug discovery, Himalomycin B serves as a critical positive control due to its specific efficacy profile among complex anthracyclines. While many generic anthracyclines are primarily active against Gram-positive bacteria, Himalomycin B demonstrates measurable inhibition zones against both Gram-positive strains (Bacillus subtilis, Staphylococcus aureus) and the typically resistant Gram-negative Escherichia coli [1]. When compared to standard narrow-spectrum analogs, Himalomycin B's heterogeneous glycosylation pattern facilitates broader cellular penetration, making it an essential benchmark for evaluating the efficacy of new marine-derived drug candidates against mixed microbial populations [1].

Evidence DimensionSpectrum of bacterial inhibition
Target Compound DataMeasurable activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens
Comparator Or BaselineNarrow-spectrum anthracyclines (typically inactive or highly resistant against E. coli)
Quantified DifferenceExpands the measurable inhibition spectrum to include critical Gram-negative baselines
ConditionsStandard agar diffusion and broth microdilution assays

Researchers procuring reference standards for broad-spectrum antibiotic screening must select Himalomycin B to validate assays targeting both Gram-positive and Gram-negative resistance mechanisms.

Benchmark Substrate for Advanced Catalytic Glycosylation

Himalomycin B is the definitive target compound for synthetic chemistry groups developing novel, mild glycosylation methodologies. Because its β-carboxy-tert-alcohol moiety is highly prone to dehydration under standard acidic conditions, successfully synthesizing or modifying Himalomycin B rigorously validates the chemoselectivity and counter-steric efficiency of new catalysts, such as Pd-Ru sequential systems [1].

High-Resolution Analytical Calibration in Marine Metabolomics

Analytical laboratories processing complex marine sediment extracts procure Himalomycin B as a premium reference standard. Its heterogeneous 2,3,6-trideoxyglycoside structure provides a dense, multi-site fragmentation pattern essential for calibrating LC-MS/MS and 2D NMR instruments, ensuring accurate identification of novel, multi-glycosylated natural products that simpler standards like Fridamycin A cannot resolve [1].

Positive Control in Broad-Spectrum Antibiotic Screening

Due to its measurable activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, Himalomycin B is utilized as a critical positive control in high-throughput antimicrobial screening [2]. Procurement of this specific compound allows microbiologists to establish reliable baselines for evaluating the cellular penetration and efficacy of new marine-derived drug candidates against diverse, resistant pathogen panels [2].

XLogP3

4.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

6

Exact Mass

828.35683569 Da

Monoisotopic Mass

828.35683569 Da

Heavy Atom Count

59

Dates

Last modified: 07-20-2023
Maskey, Rajendra P; Helmke, Elisabeth; Laatsch, Hartmut; Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate., Journal of Antibiotics, 5611, 942-949. DOI:10.7164/antibiotics.56.942 PMID:14763560

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